molecular formula C13H10ClNO3 B118719 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one CAS No. 151057-13-5

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one

Cat. No. B118719
M. Wt: 263.67 g/mol
InChI Key: MXEFWCFPCLDOOG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one are not well-documented .

Scientific Research Applications

Antioxidant and Prooxidant Effects

  • 7-Chloro-4-hydroxyquinoline (CQ) exhibits antioxidant effects against free-radical-induced peroxidation. This compound has potential applications in minimizing oxidative stress in biological systems. Notably, CQ's activity as an antioxidant or prooxidant is influenced by its distribution status within a reaction system, such as when packaged in dipalmitoyl phosphatidylcholine vesicles (Liu, Han, Lin, & Luo, 2002).

Cytotoxic Activity

  • The cytotoxic activity of various derivatives of 3-hydroxyquinolin-4(1H)-one, which includes the subject compound, has been studied. These derivatives have shown effectiveness against cancer cell lines, suggesting potential applications in cancer treatment (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

Synthesis and Potential in Drug Development

  • 7-Hydroxyquinolin-2(1H)-one derivatives are integral in the synthesis of drugs like brexpiprazole, used for treating schizophrenia and major depressive disorder. The compound provides a key intermediate for these therapeutic agents, highlighting its significance in pharmaceutical synthesis (Reddy, Reddy, Reddy, Kasturaiah, & Yadagiri, 2018).

Antibacterial and Antitumor Properties

  • Novel derivatives of 1,3,4-oxadiazole associated with quinolone, including the compound , have been synthesized and shown to possess significant antibacterial and cytotoxic activities. These properties suggest their potential use in developing new antibacterial and antitumor agents (Sudeesh & Gururaja, 2017).

Magnetic, Luminescent, and Photochromic Properties

Safety And Hazards

The safety and hazards associated with 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one are not well-documented .

Future Directions

Given the limited information available on 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one, future research could focus on its synthesis, properties, and potential applications. This could include exploring its potential biological activities, similar to those found in other heterocyclic compounds .

properties

IUPAC Name

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEFWCFPCLDOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715805
Record name 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one

CAS RN

151057-13-5
Record name 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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